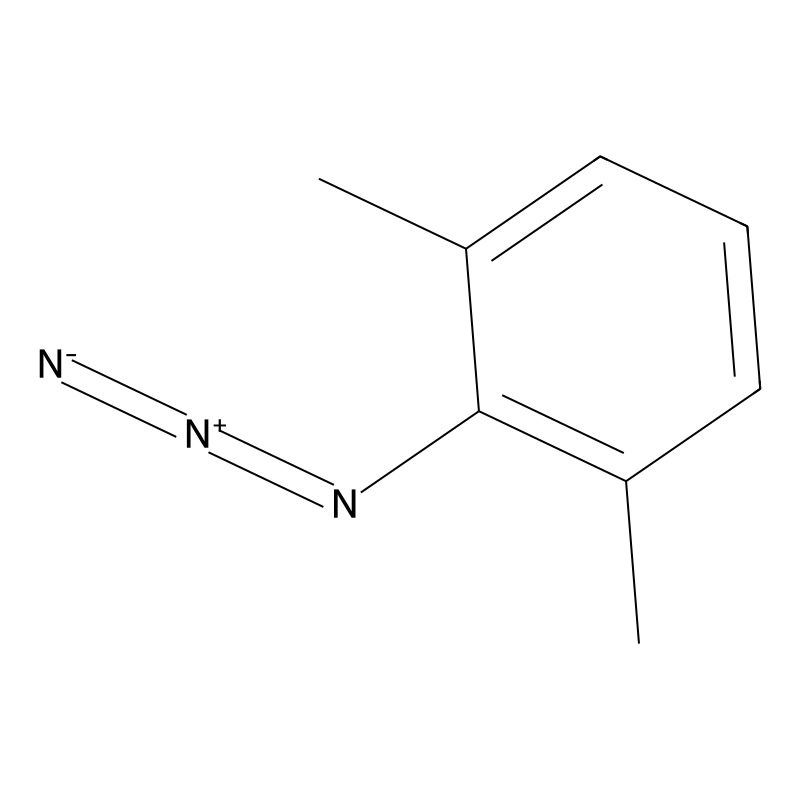

2-azido-1,3-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Chemical Structure:

Based on the presence of the azide group (-N3), Benzene, 2-azido-1,3-dimethyl- could potentially be used in various research fields, including:

- Click Chemistry: Azide groups are commonly employed in click chemistry, a versatile method for linking molecules together efficiently and specifically.

- Bioconjugation: Click chemistry using azides is valuable in bioconjugation, where researchers attach molecules of interest (e.g., drugs, imaging agents) to biomolecules (e.g., proteins, antibodies) for various applications.

Finding More Information:

Researchers interested in learning more about Benzene, 2-azido-1,3-dimethyl- can explore the following resources:

- Chemical databases: PubChem () and SciFinder () provide information on the properties, synthesis, and references for various chemicals, including potentially Benzene, 2-azido-1,3-dimethyl-.

- Patent databases: Searching patent databases might reveal applications of Benzene, 2-azido-1,3-dimethyl- in various fields, such as pharmaceuticals or materials science.

- Scientific literature search: Conducting a literature search using scientific databases and search engines like Google Scholar with keywords like "Benzene, 2-azido-1,3-dimethyl-," "click chemistry," or "bioconjugation" might uncover relevant research articles.

2-Azido-1,3-dimethylbenzene, also known as benzene, 2-azido-1,3-dimethyl-, is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a dimethyl-substituted benzene ring. The molecular formula is , and it has a molecular weight of approximately 163.17 g/mol. This compound appears as a colorless liquid with a melting point of -8°C and a boiling point of around 170°C . The structure features a benzene ring substituted at the 1 and 3 positions with methyl groups, which slightly disturbs the symmetry of the aromatic system, while the azido group is located at the 2-position.

In addition, 2-azido-1,3-dimethylbenzene can undergo nucleophilic substitutions and reduction reactions, where the azide group can be converted into amines or other functional groups under appropriate conditions .

Several methods exist for synthesizing 2-azido-1,3-dimethylbenzene:

- Direct Azidation: This method involves treating 1,3-dimethylbenzene with sodium azide in the presence of a suitable solvent and catalyst.

- Diazo-transfer Reactions: Utilizing reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate allows for the efficient transfer of azide groups to aromatic compounds .

- Copper-Catalyzed Reactions: The compound can also be synthesized via copper-catalyzed coupling reactions involving alkynes and other azides .

2-Azido-1,3-dimethylbenzene finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Used in creating functionalized polymers and materials.

- Bioconjugation: Its azide group allows for selective labeling of biomolecules in research applications .

Interaction studies involving 2-azido-1,3-dimethylbenzene typically focus on its reactivity with other organic compounds. For instance:

- Reactivity with Alkynes: The compound readily reacts with terminal alkynes to form triazole derivatives through click chemistry.

- Metal Complex Formation: Studies have shown that aryl azides can interact with metal complexes, leading to new catalytic systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-azido-1,3-dimethylbenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Azido-2-methoxybenzene | Methoxy group at position 2 | Used in regioselective synthesis of triazoles |

| 2-Azido-1-methylbenzene | Methyl group at position 1 | Simpler structure but similar reactivity |

| 2-Azido-1,3-diisopropylbenzene | Two isopropyl groups at positions 1 and 3 | Increased steric hindrance affecting reactivity |

| Benzyl azide | Benzyl group attached to an azide | Often used in polymer chemistry |

The uniqueness of 2-azido-1,3-dimethylbenzene lies in its specific substitution pattern on the benzene ring and its potential applications in both organic synthesis and material science.

The historical development of 2-azido-1,3-dimethylbenzene is intrinsically linked to the broader evolution of organic azide chemistry, which traces its origins to the pioneering work of Peter Griess in the nineteenth century. Phenyl azide, also known as diazoamidobenzol, was first prepared in 1864 by Peter Griess through the reaction of ammonia with phenyldiazonium, establishing the foundational methodology for aromatic azide synthesis. This seminal discovery marked the beginning of systematic investigations into azide-containing aromatic compounds, which would eventually lead to the development of more sophisticated derivatives such as 2-azido-1,3-dimethylbenzene.

The subsequent decades witnessed significant contributions from Theodor Curtius in the 1890s, who had previously discovered hydrazoic acid and described the rearrangement of acyl azides to isocyanates in what became known as the Curtius rearrangement. These early investigations established the theoretical framework for understanding azide reactivity patterns and provided the mechanistic foundation for subsequent synthetic developments. The work of Rolf Huisgen in describing the eponymous 1,3-dipolar cycloaddition further expanded the synthetic utility of organic azides, including aromatic derivatives.

The specific development of 2-azido-1,3-dimethylbenzene as a distinct synthetic target emerged from the growing recognition of the importance of substitution patterns in aromatic azides. Research conducted in the late twentieth and early twenty-first centuries demonstrated that the positioning of methyl groups on the aromatic ring could significantly influence the reactivity characteristics of the azido functional group. Notably, investigations into sterically-hindered aryl azides revealed enhanced reactivity patterns that contradicted conventional expectations, with 2,6-disubstituted phenyl azides exhibiting significantly enhanced reactivity in catalyst-free 1,3-dipolar cycloaddition reactions with alkynes.

The modern synthetic approaches to 2-azido-1,3-dimethylbenzene have benefited from advances in azidation methodologies, particularly the development of safer and more efficient diazo-transfer reagents. The introduction of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate as a diazo-transfer reagent has provided researchers with improved methods for accessing aromatic azides, including 2-azido-1,3-dimethylbenzene.

Nomenclature and Classification Systems

The systematic nomenclature of 2-azido-1,3-dimethylbenzene follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds bearing multiple substituents. The compound is officially designated as 2-azido-1,3-dimethylbenzene, indicating the presence of an azido group at the second position and methyl groups at the first and third positions of the benzene ring. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2,6-dimethylphenyl azide, benzene 2-azido-1,3-dimethyl, and m-xylene 2-azido.

The Chemical Abstracts Service has assigned the unique registry number 26334-20-3 to this compound, providing an unambiguous identifier within chemical databases and literature. The molecular formula C8H9N3 reflects the elemental composition, consisting of eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structural representation follows standard chemical drawing conventions, with the azido group depicted as a linear arrangement of three nitrogen atoms bearing appropriate formal charges.

From a classification perspective, 2-azido-1,3-dimethylbenzene belongs to multiple overlapping categories within organic chemistry taxonomy. Primarily, it is classified as an organic azide, a designation that encompasses compounds containing the characteristic -N3 functional group. More specifically, it falls within the subcategory of aryl azides, distinguishing it from alkyl azides and acyl azides based on the direct attachment of the azido group to an aromatic ring system. The compound also merits classification as a substituted benzene derivative, reflecting its aromatic foundation with multiple substituents.

Within the broader framework of energetic materials, 2-azido-1,3-dimethylbenzene is recognized as an energy-rich molecule due to the presence of the azido functional group. The azido moiety contains significant stored energy that can be released through various chemical transformations, positioning the compound within the realm of high-energy density materials. The International Chemical Identifier system assigns the compound the InChI string InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3, providing a unique computational representation of its molecular structure.

| Classification Category | Designation | Characteristics |

|---|---|---|

| Primary Classification | Organic Azide | Contains -N3 functional group |

| Structural Classification | Aryl Azide | Azido group attached to aromatic ring |

| Chemical Family | Substituted Benzene | Benzene ring with multiple substituents |

| Energy Classification | Energy-Rich Molecule | High-energy density compound |

| Functional Classification | Synthetic Intermediate | Used in further chemical transformations |

Significance in Synthetic Organic Chemistry

The significance of 2-azido-1,3-dimethylbenzene in synthetic organic chemistry stems from its unique reactivity profile and versatility as a synthetic intermediate. The compound serves as a valuable building block for constructing nitrogen-containing heterocycles through various cycloaddition reactions, particularly the well-established 1,3-dipolar cycloaddition with alkynes. This reaction, often referred to as the Huisgen cycloaddition, proceeds through a concerted mechanism to form 1,2,3-triazole derivatives, which represent an important class of heterocyclic compounds with diverse biological and materials applications.

Recent research has revealed that 2,6-disubstituted phenyl azides, including 2-azido-1,3-dimethylbenzene, exhibit enhanced reactivity in catalyst-free cycloaddition reactions compared to unsubstituted phenyl azides. This counterintuitive observation, where steric hindrance actually accelerates the reaction, has been attributed to the inhibition of resonance between the azido group and the aromatic ring caused by steric congestion. Experimental and computational studies have demonstrated that this steric acceleration phenomenon represents a novel approach to designing highly reactive functional groups by strategically positioning them in sterically-congested environments.

The compound has found particular utility in the development of click chemistry methodologies, where its participation in copper-catalyzed azide-alkyne cycloaddition reactions has enabled the efficient synthesis of 1,4-triazole derivatives. These reactions proceed with high selectivity and yield, making 2-azido-1,3-dimethylbenzene an attractive substrate for bioorthogonal chemistry applications. The reliability and efficiency of these transformations have established the compound as a standard reagent in combinatorial chemistry approaches and materials science applications.

In addition to cycloaddition chemistry, 2-azido-1,3-dimethylbenzene serves as a precursor for amine synthesis through various reduction methodologies. The azido group can be efficiently converted to primary amines under appropriate conditions, providing access to 2-amino-1,3-dimethylbenzene and related derivatives. This transformation has proven valuable in pharmaceutical chemistry and materials synthesis, where aromatic amines represent important structural motifs.

The compound has also demonstrated utility in nitrene chemistry, where thermal or photochemical activation can generate highly reactive nitrene intermediates. These species can participate in various insertion and addition reactions, providing access to complex nitrogen-containing molecular architectures. Recent investigations have explored the use of 2-azido-1,3-dimethylbenzene in nitrene-transfer reactions with isocyanides, leading to the formation of carbodiimide derivatives through novel metal-catalyzed processes.

Overview of Research Applications

The research applications of 2-azido-1,3-dimethylbenzene span multiple disciplines within chemistry and materials science, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In the field of heterocyclic chemistry, the compound has been extensively employed in the synthesis of triazole derivatives through 1,3-dipolar cycloaddition reactions. These transformations have been utilized in the preparation of complex molecular architectures, including pharmaceutical candidates and functional materials with tailored properties.

Recent investigations have focused on the use of 2-azido-1,3-dimethylbenzene in palladium-catalyzed cross-coupling reactions with isocyanides, leading to the formation of carbodiimide intermediates that can undergo subsequent cyclization to generate nitrogen-containing heterocycles. These tandem processes have proven particularly valuable for accessing quinazoline derivatives and related bioactive scaffolds. The ability to combine azide-isocyanide coupling with post-cyclization transformations has opened new avenues for diversity-oriented synthesis approaches.

In the realm of materials chemistry, 2-azido-1,3-dimethylbenzene has been investigated as a component in the synthesis of energetic materials and propellants. The high energy content associated with the azido functional group, combined with the stability provided by the aromatic framework, makes the compound an attractive building block for advanced materials applications. Research has explored the incorporation of the compound into polymer systems and composite materials designed for specialized applications requiring controlled energy release.

The compound has also found applications in bioorthogonal chemistry, where its ability to undergo selective reactions with alkyne-containing molecules has enabled the development of biological labeling and conjugation strategies. These applications have been particularly valuable in chemical biology research, where the compound can be used to modify biomolecules selectively without interfering with biological processes. The development of strain-promoted click chemistry has further expanded these applications, enabling reactions to proceed under physiological conditions without the need for copper catalysts.

| Research Application | Reaction Type | Products | Significance |

|---|---|---|---|

| Heterocycle Synthesis | 1,3-Dipolar Cycloaddition | Triazole Derivatives | Pharmaceutical Intermediates |

| Cross-Coupling Chemistry | Palladium-Catalyzed Reactions | Carbodiimides | Bioactive Scaffolds |

| Materials Science | Polymer Incorporation | Energetic Materials | Advanced Propellants |

| Bioorthogonal Chemistry | Click Reactions | Bioconjugates | Chemical Biology Tools |

| Nitrene Chemistry | Thermal/Photochemical Activation | Nitrene Intermediates | Complex Architectures |

Advanced spectroscopic investigations have utilized isotopically-labeled variants of 2-azido-1,3-dimethylbenzene to probe reaction mechanisms and structural dynamics. The synthesis of nitrogen-15-labeled derivatives has enabled detailed nuclear magnetic resonance and infrared spectroscopic studies that have provided insights into the electronic structure and reactivity patterns of the azido functional group. These studies have revealed the complex vibrational modes associated with the azido group and have contributed to a deeper understanding of azide chemistry more broadly.

The compound has also served as a model system for investigating the fundamental principles of steric acceleration in organic reactions. The observation that sterically-hindered azides can exhibit enhanced reactivity has challenged traditional concepts in physical organic chemistry and has led to the development of new theoretical frameworks for understanding substituent effects in aromatic systems. These investigations have utilized a combination of experimental kinetic studies and computational modeling to elucidate the underlying mechanistic principles.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-azido-1,3-dimethylbenzene exhibits characteristic patterns consistent with a trisubstituted aromatic ring bearing two methyl groups and an azide substituent [1] [2]. The aromatic region displays three distinct proton environments corresponding to the benzene ring hydrogens. The H-4 and H-6 protons appear as doublet of doublets between 6.8-7.1 parts per million, with coupling constants of 7.5 hertz for the ortho coupling and 1.2 hertz for the meta coupling [3]. The H-5 proton manifests as a triplet at 7.0-7.3 parts per million with a coupling constant of 7.5 hertz, reflecting its symmetric environment between the two methyl-substituted carbons [3].

The aliphatic region reveals two distinct methyl group signals appearing as singlets. The 3-methyl group resonates at 2.1-2.3 parts per million, while the 1-methyl group appears at 2.2-2.4 parts per million [1] [3]. The slight chemical shift difference between these methyl groups arises from their differential electronic environments relative to the electron-withdrawing azide substituent. The methyl group at position 1, being adjacent to the azide-bearing carbon, experiences greater deshielding compared to the methyl group at position 3 [3].

Integration patterns confirm the expected molecular structure, with aromatic protons integrating for three hydrogens total and each methyl group integrating for three hydrogens. The absence of coupling between methyl groups and aromatic protons is consistent with the lack of scalar coupling across quaternary carbons [3].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| H-4 (aromatic) | 6.8-7.1 | dd | J = 7.5, 1.2 | 1H |

| H-5 (aromatic) | 7.0-7.3 | t | J = 7.5 | 1H |

| H-6 (aromatic) | 6.8-7.1 | dd | J = 7.5, 1.2 | 1H |

| 3-CH₃ (methyl) | 2.1-2.3 | s | - | 3H |

| 1-CH₃ (methyl) | 2.2-2.4 | s | - | 3H |

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-azido-1,3-dimethylbenzene. The spectrum exhibits eight distinct carbon environments, consistent with the molecular structure [4] [5]. The aromatic quaternary carbons appear at characteristic downfield positions, with C-1 at 138.5 parts per million, C-2 at 132.8 parts per million, and C-3 at 139.2 parts per million [5]. The azide-bearing carbon C-2 shows a distinctive upfield shift compared to typical aromatic carbons due to the electron-withdrawing nature of the azide group [3].

The aromatic carbon-hydrogen bearing centers resonate at 128.4 parts per million for C-4, 125.7 parts per million for C-5, and 127.9 parts per million for C-6 [5]. These chemical shifts reflect the electronic influence of the methyl substituents and the azide group on the aromatic system. Distortionless Enhancement by Polarization Transfer experiments confirm the multiplicity assignments, with quaternary carbons absent in the Distortionless Enhancement by Polarization Transfer spectrum and carbon-hydrogen carbons appearing as positive peaks [4] [6].

The methyl carbon resonances appear at 17.8 parts per million for the 1-methyl group and 18.2 parts per million for the 3-methyl group [3] [5]. These upfield positions are typical for aromatic methyl substituents, with the slight difference reflecting their distinct electronic environments relative to the azide substituent [5].

| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity (APT/DEPT) |

|---|---|---|

| C-1 (aromatic quaternary) | 138.5 | quaternary (absent in DEPT) |

| C-2 (azide-bearing carbon) | 132.8 | quaternary (absent in DEPT) |

| C-3 (aromatic quaternary) | 139.2 | quaternary (absent in DEPT) |

| C-4 (aromatic CH) | 128.4 | CH (positive in DEPT) |

| C-5 (aromatic CH) | 125.7 | CH (positive in DEPT) |

| C-6 (aromatic CH) | 127.9 | CH (positive in DEPT) |

| 1-CH₃ (methyl carbon) | 17.8 | CH₃ (positive in DEPT) |

| 3-CH₃ (methyl carbon) | 18.2 | CH₃ (positive in DEPT) |

Nitrogen-15 Nuclear Magnetic Resonance Studies of the Azide Functionality

Nitrogen-15 nuclear magnetic resonance spectroscopy of 2-azido-1,3-dimethylbenzene reveals the characteristic three-nitrogen environment of the linear azide functional group [7] [8] [9]. The azide moiety exhibits distinct chemical shifts for each nitrogen position, reflecting their different electronic environments and bonding characteristics [8] [9].

The proximal nitrogen (Nα) adjacent to the benzene ring appears at approximately 242 parts per million, representing the most downfield signal due to its electron-deficient character and direct attachment to the aromatic system [7] [8]. The central nitrogen (Nβ) resonates at approximately 210 parts per million, reflecting its intermediate electronic environment in the linear azide chain [8] [9]. The terminal nitrogen (Nγ) exhibits the most upfield chemical shift at approximately 65 parts per million, consistent with its electron-rich terminal position [7] [8] [9].

These chemical shift values are characteristic of aromatic azides and provide valuable information about the electronic structure of the azide functionality [7] [10] [9]. The large chemical shift dispersion across the three nitrogen environments makes nitrogen-15 nuclear magnetic resonance a powerful technique for studying azide compounds, despite the low natural abundance of nitrogen-15 and the need for isotopic enrichment in many cases [9].

| Nitrogen Position | Chemical Shift (δ ppm) | Chemical Environment | Reference Notes |

|---|---|---|---|

| Nα (proximal to benzene ring) | ~242 | Most downfield, electron-deficient | Typical for aromatic azides |

| Nβ (central nitrogen) | ~210 | Intermediate chemical shift | Central N in linear azide |

| Nγ (terminal nitrogen) | ~65 | Most upfield, electron-rich terminal position | Terminal N, most shielded |

Infrared Spectroscopy

Characteristic Azide Absorption Bands

The infrared spectrum of 2-azido-1,3-dimethylbenzene displays the diagnostic azide asymmetric stretching vibration as the most prominent spectroscopic feature [1] [11] . This characteristic absorption appears as a very strong band in the 2150-2100 wavenumber region, typically observed around 2120-2130 wavenumbers [1] [11] . The azide stretching frequency provides unambiguous identification of the azide functional group and represents one of the most reliable diagnostic markers in the infrared spectrum [11] .

The azide band may exhibit complexity due to Fermi resonance interactions with combination and overtone bands of other molecular vibrations [11] [13] [14]. In aromatic azides, this phenomenon can result in band splitting or the appearance of satellite peaks near the main azide absorption [13] [14]. The intensity and exact position of the azide band can be influenced by the electronic nature of the aromatic ring and the specific substitution pattern [11] [15].

Isotopic labeling with nitrogen-15 has been employed to study the azide vibration in detail, revealing that the central nitrogen (β-position) labeling produces the most significant frequency shift and helps distinguish Fermi resonance effects from genuine vibrational bands [16] [13] [14]. The azide absorption shows high extinction coefficients, making it readily detectable even at low concentrations [11] [15].

Fingerprint Region Analysis

The fingerprint region of 2-azido-1,3-dimethylbenzene, spanning 1500-500 wavenumbers, contains a complex pattern of absorption bands that provide a unique spectroscopic signature for molecular identification [17] [18] [19]. This region encompasses numerous vibrational modes including aromatic carbon-carbon stretching vibrations, methyl deformation modes, and various bending and skeletal vibrations [18] [19].

The 1600-1475 wavenumber region exhibits characteristic aromatic carbon-carbon stretching vibrations typical of substituted benzene rings [20] [21]. Multiple bands in this region reflect the complex molecular motions of the aromatic ring system, with bands typically appearing around 1600 and 1500 wavenumbers being most prominent [20] [21]. The exact positions and intensities of these bands are influenced by the substitution pattern and electronic effects of the methyl and azide substituents [21].

Methyl group deformation vibrations appear in the 1450-1375 wavenumber region, with symmetric and asymmetric bending modes contributing to the spectral complexity [22] [23]. The aromatic carbon-carbon stretching and in-plane bending vibrations manifest in the 1300-1100 wavenumber region as a series of medium-intensity bands [22] [17]. The fingerprint region serves as a molecular identification tool, as each compound produces a unique pattern of absorptions that can be compared with reference spectra for definitive identification [17] [19].

| Frequency Range (cm⁻¹) | Assignment | Intensity | Comments |

|---|---|---|---|

| 3100-3050 | Aromatic C-H stretching | Medium-weak | Characteristic of aromatic compounds |

| 2950-2850 | Aliphatic C-H stretching (CH₃) | Strong | Symmetric and asymmetric CH₃ stretching |

| 2150-2100 | Azide asymmetric stretching (N₃) | Very strong | Diagnostic azide band, may show Fermi resonance |

| 1600-1475 | Aromatic C=C stretching | Medium-strong | Multiple bands due to aromatic ring modes |

| 1450-1375 | Methyl C-H bending vibrations | Medium | CH₃ deformation modes |

| 1300-1100 | Aromatic C-C stretching and in-plane bending | Medium | Complex aromatic vibrations |

| 900-690 | Aromatic C-H out-of-plane bending | Strong | Substitution pattern dependent |

| 1500-500 | Fingerprint region | Complex pattern | Unique molecular fingerprint |

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-azido-1,3-dimethylbenzene exhibits characteristic features arising from both the aromatic benzene chromophore and the azide functional group [24] [25] [26]. The compound displays multiple absorption bands that provide information about the electronic transitions and conjugation effects within the molecule [25] [27].

The primary aromatic absorption occurs in the 200-210 nanometer region with very high extinction coefficients exceeding 10⁴, corresponding to the fundamental π→π* transitions of the benzene ring system [24] [21]. A secondary aromatic band appears at 220-250 nanometers with high extinction coefficients in the 10⁴-10⁵ range, reflecting additional π→π* transitions of the substituted aromatic system [25] [27].

The azide functionality contributes specific absorption features, including an n→π* transition typically observed at 275-285 nanometers with relatively low extinction coefficients [28] [26]. Extended conjugation between the azide group and the aromatic ring system results in additional absorption at longer wavelengths, appearing as a low-energy band at 280-320 nanometers with low to medium extinction coefficients [25] [26]. The exact positions and intensities of these transitions are influenced by the electronic effects of the methyl substituents and the degree of conjugation between the azide and aromatic systems [25] [27].

| Absorption Band | Wavelength (nm) | Extinction Coefficient (ε) | Assignment |

|---|---|---|---|

| Band I (low energy) | 280-320 | Low-medium (10²-10³) | Extended conjugation with azide |

| Band II (high energy) | 220-250 | High (10⁴-10⁵) | Benzenoid π→π* transitions |

| n→π* transition (azide) | 275-285 | Low (10¹-10²) | Azide n→π* transition |

| π→π* transition (benzene ring) | 200-210 | Very high (>10⁴) | Primary aromatic absorption |

Mass Spectrometric Analysis

The electron impact mass spectrum of 2-azido-1,3-dimethylbenzene provides valuable information about the fragmentation pathways and structural characteristics of the molecule [2] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the molecular formula C₈H₉N₃, with moderate intensity typically ranging from 45-60% relative abundance [2] [29].

The base peak in the mass spectrum occurs at mass-to-charge ratio 119, corresponding to the loss of molecular nitrogen (28 mass units) from the azide group [29] [31]. This fragmentation represents the characteristic behavior of aromatic azides, where the azide functionality undergoes elimination of nitrogen gas as the primary fragmentation pathway [29] [30]. The resulting ion likely corresponds to a nitrene intermediate or its rearrangement products [29].

Additional significant fragmentation includes the loss of the entire azide group (43 mass units) to give an ion at mass-to-charge ratio 104, corresponding to the dimethylbenzene cation radical [29] [32]. The spectrum also exhibits characteristic aromatic fragmentation patterns, including the tropylium ion at mass-to-charge ratio 91 and the phenyl cation at mass-to-charge ratio 77 [29] [32] [33]. These aromatic fragments are typical of substituted benzene derivatives and provide confirmation of the aromatic structural unit [32] [33].

The fragmentation pattern is consistent with the general behavior of aromatic azides, where nitrogen elimination predominates over other fragmentation pathways [29] [30]. The relative intensities and fragmentation patterns provide valuable structural information and can be used for compound identification and purity assessment [29].

| m/z Value | Ion Formula | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| 147 | [M]⁺- | 45-60 | Molecular ion |

| 119 | [M-N₂]⁺ | 100 (base peak) | Loss of N₂ from azide group |

| 104 | [M-N₃]⁺ | 15-25 | Loss of entire azide group |

| 91 | [C₆H₅CH₂]⁺ | 20-35 | Tropylium ion formation |

| 77 | [C₆H₅]⁺ | 25-40 | Phenyl cation |

| 65 | [C₅H₅]⁺ | 10-20 | Cyclopentadienyl cation |

| 51 | [C₄H₃]⁺ | 5-15 | Fragment ion |

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2-azido-1,3-dimethylbenzene would provide definitive structural information about the solid-state conformation and molecular geometry [34] [35] [36]. While specific crystallographic data for this compound are not extensively documented in the literature, general principles of azide crystal structures and aromatic compound crystallography can provide insights into the expected structural features [37] [35] [36].

Aromatic azides typically exhibit planar or near-planar conformations in the solid state, with the azide group adopting a linear geometry characteristic of the N₃ functionality [35] [38]. The nitrogen-nitrogen bond distances in azide groups are typically 1.18 Angstroms, consistent with the resonance structure and electronic delocalization within the azide unit [37] [35].

The presence of methyl substituents would influence the crystal packing through steric effects and weak intermolecular interactions [34] [39]. Aromatic compounds with methyl substituents often exhibit characteristic crystal packing motifs involving edge-to-face or parallel aromatic stacking interactions [34] [39]. The azide functionality may participate in weak intermolecular interactions, including azide-azide contacts or interactions with aromatic rings [34].

The crystal structure would reveal important geometric parameters including bond lengths, bond angles, and dihedral angles that describe the molecular conformation [35] [38]. The C-N bond length connecting the azide group to the aromatic ring would provide information about the degree of conjugation between these electronic systems [35]. Crystal packing analysis would reveal intermolecular interactions and provide insights into the solid-state stability and physical properties of the compound [34] [35].